molecular formula C15H18BrNO2 B5463609 (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5463609
M. Wt: 324.21 g/mol
InChI Key: ITUKAOVQMCPSLM-LCYFTJDESA-N
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Description

The compound (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic molecule characterized by its unique bicyclic structure and the presence of a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 5-bromo-2-methoxybenzaldehyde with a suitable bicyclic amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction temperatures, and purification methods are critical factors in industrial settings to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or other functional materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Phenylmethanamine: Another compound with a related structure but different substituents.

Uniqueness

The uniqueness of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its bicyclic structure and the presence of both bromine and methoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-19-14-3-2-12(16)8-11(14)9-13-15(18)10-4-6-17(13)7-5-10/h2-3,8-10,15,18H,4-7H2,1H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUKAOVQMCPSLM-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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